molecular formula C18H18N2O4S B610743 Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]- CAS No. 188480-50-4

Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-

Cat. No.: B610743
CAS No.: 188480-50-4
M. Wt: 358.412
InChI Key: WPPIAVCIUZNQCQ-UHFFFAOYSA-N
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Description

SCH-53870 is an inhibitor of p21-hRas nucleotide exchange in vitro.

Mechanism of Action

Target of Action

SCH-53870, also known as “Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-”, primarily targets the RAS protein . RAS is a type of GTPase, which plays a crucial role in transmitting signals within cells . It is a key player in many cellular processes, including cell proliferation and differentiation .

Mode of Action

SCH-53870 acts as a RAS inhibitor , specifically inhibiting the nucleotide exchange of p21-hRas . This means it interferes with the ability of the RAS protein to switch between its active (GTP-bound) and inactive (GDP-bound) states . By inhibiting this process, SCH-53870 can effectively disrupt the signaling pathways that RAS is involved in .

Biochemical Pathways

The primary biochemical pathway affected by SCH-53870 is the RAS signaling pathway . This pathway is involved in transmitting signals from the cell membrane to the nucleus, influencing various cellular processes such as growth, differentiation, and survival . By inhibiting RAS, SCH-53870 can disrupt this signaling, potentially leading to the inhibition of cell proliferation and induction of cell death .

Pharmacokinetics

Factors such as water solubility can influence how well a drug is absorbed and distributed within the body .

Result of Action

The inhibition of RAS by SCH-53870 can lead to significant molecular and cellular effects. By disrupting RAS signaling, this compound can potentially inhibit the proliferation of cells and induce cell death . This makes it a potential candidate for the treatment of diseases characterized by overactive RAS signaling, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of SCH-53870 can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can impact the drug’s ability to bind to its target . Additionally, factors such as pH and temperature can influence the stability of the drug .

Properties

IUPAC Name

4-(hydroxyamino)-N-(2-naphthalen-2-yloxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-20-16-6-9-18(10-7-16)25(22,23)19-11-12-24-17-8-5-14-3-1-2-4-15(14)13-17/h1-10,13,19-21H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPIAVCIUZNQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCNS(=O)(=O)C3=CC=C(C=C3)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The abstract mentions SCH-53870 as a Ras inhibitor. How does this compound interact with Ras, and what are the downstream effects of this interaction?

A1: The abstract states that SCH-53870 inhibits the nucleotide exchange process of Ras []. This process is crucial for Ras activation, where the inactive GDP-bound form exchanges GDP for GTP to become active. While the exact mechanism of action for SCH-53870 isn't detailed in this abstract, it likely binds to the Ras-GDP complex, preventing the release of GDP and subsequent binding of GTP. This inhibition of Ras activation would then disrupt downstream signaling pathways controlled by Ras, ultimately impacting cellular processes like proliferation, which is a key target for anti-cancer therapies.

Q2: The abstract highlights solubility and stability issues with SCH-53870. What strategies could be explored to improve the formulation and address these limitations for potential therapeutic applications?

A2: The abstract states that SCH-53870 has "very low solubility in water and undergoes rapid degradation at room temperature when dissolved in water-DMSO mixtures" []. This instability poses significant challenges for its use as a therapeutic. Several formulation strategies could be explored to overcome these limitations:

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